
Ethylene bis((decylthio)acetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylene bis((decylthio)acetate) is an organic compound with the molecular formula C26H50O4S2 It is a diester derived from ethylene glycol and decylthioacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethylene bis((decylthio)acetate) typically involves the esterification of ethylene glycol with decylthioacetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of ethylene bis((decylthio)acetate) may involve continuous flow processes to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Ethylene bis((decylthio)acetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in ethylene bis((decylthio)acetate) can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of ethylene glycol and decylthioacetic acid.
Oxidation: The thioether groups in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under mild conditions.
Major Products Formed:
Hydrolysis: Ethylene glycol and decylthioacetic acid.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethylene bis((decylthio)acetate) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and thioether-containing compounds.
Biology: The compound can be used in studies involving the modification of biological molecules, such as proteins and nucleic acids, through esterification or thioether formation.
Medicine: Research into the potential therapeutic applications of ethylene bis((decylthio)acetate) includes its use as a precursor for drug development, particularly in the design of prodrugs that can be activated in vivo.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of ethylene bis((decylthio)acetate) depends on its chemical reactivity. The ester groups can undergo hydrolysis, releasing ethylene glycol and decylthioacetic acid, which can interact with various molecular targets. The thioether groups can undergo oxidation, forming reactive intermediates that can modify biological molecules. These reactions can affect molecular pathways involved in cellular processes, such as signal transduction, enzyme activity, and gene expression.
Comparación Con Compuestos Similares
Ethylene bis((octylthio)acetate): Similar structure but with octyl groups instead of decyl groups.
Ethylene bis((hexylthio)acetate): Similar structure but with hexyl groups instead of decyl groups.
Ethylene bis((butylthio)acetate): Similar structure but with butyl groups instead of decyl groups.
Comparison: Ethylene bis((decylthio)acetate) is unique due to its longer decyl chains, which can influence its solubility, reactivity, and interactions with other molecules. The longer alkyl chains can enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the increased chain length can affect the compound’s physical properties, such as melting point and viscosity, compared to its shorter-chain analogs.
Propiedades
Número CAS |
84145-15-3 |
|---|---|
Fórmula molecular |
C26H50O4S2 |
Peso molecular |
490.8 g/mol |
Nombre IUPAC |
2-(2-decylsulfanylacetyl)oxyethyl 2-decylsulfanylacetate |
InChI |
InChI=1S/C26H50O4S2/c1-3-5-7-9-11-13-15-17-21-31-23-25(27)29-19-20-30-26(28)24-32-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
JLVULRDKZPCTOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSCC(=O)OCCOC(=O)CSCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


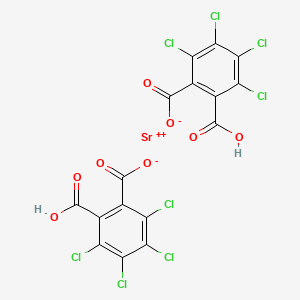
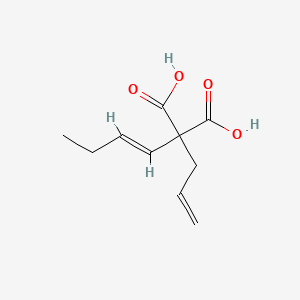
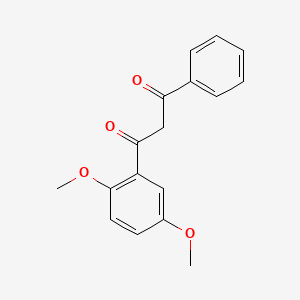
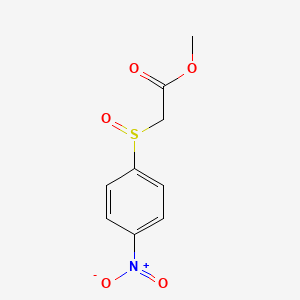

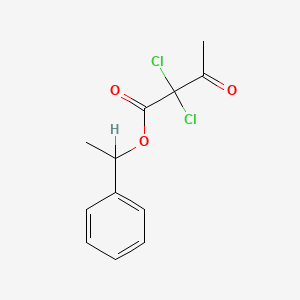
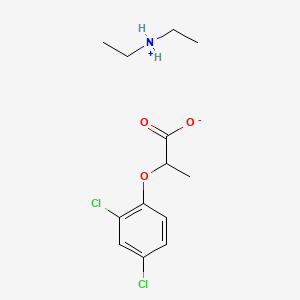

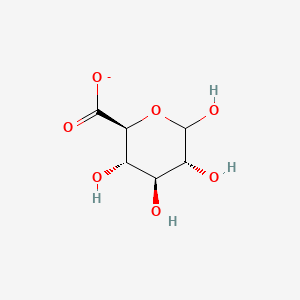
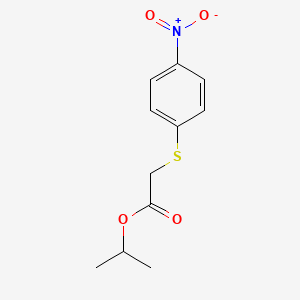
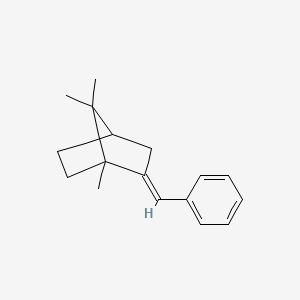

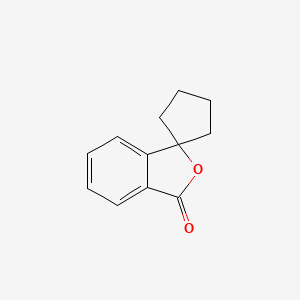
![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)
